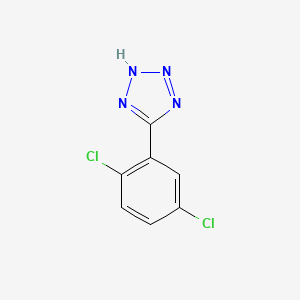

5-(2,5-Dichlorophenyl)-1H-tetrazole

Beschreibung

Historical Context and Evolution of Tetrazole Research

The journey of tetrazole chemistry began in 1885 when Swedish chemist J. A. Bladin first synthesized a derivative of this heterocyclic system. documentsdelivered.com For several decades following its discovery, research into tetrazole compounds was relatively limited, with only a few hundred derivatives reported by the mid-20th century. documentsdelivered.com A significant turning point occurred around the 1950s, when the broad utility of tetrazoles in fields such as medicine, agriculture, and materials science became apparent, leading to a rapid expansion of research in this area. documentsdelivered.com

Early synthetic methods often involved hazardous reagents like hydrazoic acid. nih.gov A major advancement was the development of the [3+2] cycloaddition reaction between nitriles and azides, which has become a conventional and more versatile method for preparing 5-substituted-1H-tetrazoles. guidechem.comorganic-chemistry.org Over the years, continuous improvements have been made, focusing on milder reaction conditions, the use of catalysts, and enhanced safety protocols to avoid toxic and explosive reactants. organic-chemistry.orgnih.gov

Significance of the Tetrazole Scaffold in Modern Chemical Sciences

The tetrazole ring, though not found in nature, has garnered immense attention from chemists and pharmacologists. accelachem.com Its unique electronic structure, characterized by a high nitrogen content and an electron-rich planar system, imparts a range of valuable properties. uni.lu

In medicinal chemistry, the tetrazole moiety is highly prized as a bioisosteric replacement for the carboxylic acid group. organic-chemistry.orguni.lu This substitution can enhance a molecule's metabolic stability and lipophilicity while maintaining a similar acidic pKa. This strategy has been successfully employed in numerous FDA-approved drugs, including the antihypertensive medication Losartan. The tetrazole scaffold is a key component in drugs with diverse therapeutic actions, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. documentsdelivered.com

Beyond medicine, tetrazoles are significant in materials science, where their high nitrogen content makes them candidates for the development of energetic materials and explosives. organic-chemistry.org They are also used as ligands in coordination chemistry and have applications in photography and agriculture as plant growth regulators. organic-chemistry.orgaccelachem.com

Overview of Aryl-Substituted Tetrazoles, with a Focus on Dichlorophenyl Derivatives

Aryl-substituted tetrazoles, where a phenyl group or other aromatic system is attached to the carbon atom of the tetrazole ring, represent a vast and important subclass. The nature and position of substituents on the aryl ring can significantly influence the compound's physical, chemical, and biological properties.

The synthesis of these compounds is most commonly achieved through the [3+2] cycloaddition of an aryl nitrile with an azide (B81097) source, often sodium azide. guidechem.comorganic-chemistry.org Various catalysts, including zinc, copper, and tin salts, have been employed to facilitate this reaction under milder conditions and improve yields. accelachem.comfinetechnology-ind.com

Dichlorophenyl-substituted tetrazoles are a specific area of interest within this class. The presence of two chlorine atoms on the phenyl ring alters the molecule's electronics and steric profile. Depending on the positions of the chlorine atoms (e.g., 2,3-dichloro, 2,4-dichloro, 2,5-dichloro, etc.), these compounds can exhibit distinct properties. For instance, research into related dichlorophenyl tetrazoles has yielded characterization data, as shown below.

Table 1: Characterization Data for Representative Dichlorophenyl-Substituted Tetrazoles

| Compound Name | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (100 MHz, DMSO-d6) δ (ppm) | Key IR Bands (cm⁻¹) |

| 5-(2,3-Dichlorophenyl)-1H-tetrazole | - | - | - | - |

| 5-(2,4-Dichlorophenyl)-1H-tetrazole | - | - | - | - |

| 5-(2,6-Dichlorophenyl)-1H-tetrazole | 112-115 | 7.74 (s, 2H), 7.53-7.47 (m, 1H) | 161.81, 133.53, 131.49, 130.26, 128.83 | 3430, 2926, 1432, 1200, 1096, 784 |

| Data for 5-(2,6-Dichlorophenyl)-1H-tetrazole sourced from reference accelachem.com. Data for 2,3- and 2,4- isomers is not fully detailed in the provided search results but they are recognized chemical entities. accelachem.com |

Research Trajectories and Academic Importance of Substituted Tetrazoles

The academic and industrial importance of substituted tetrazoles continues to grow, driven by the quest for new pharmaceuticals and advanced materials. Current research trajectories focus on several key areas. One major effort is the development of novel, more efficient, and environmentally benign synthetic methodologies. nih.gov This includes the use of innovative catalysts, such as nanoparticles, and alternative energy sources like microwave irradiation to shorten reaction times and improve yields. organic-chemistry.org

Another significant trend is the design and synthesis of complex molecules where the tetrazole ring is incorporated as a key building block rather than being introduced in a late-stage functionalization step. nih.gov This "building block" strategy allows for the creation of diverse molecular libraries for drug discovery.

Furthermore, there is a strong focus on exploring the full potential of tetrazole derivatives in various therapeutic areas, including the development of new anticancer agents that target specific cellular pathways. Research also continues into their use as herbicides and in the field of energetic materials. nih.gov The versatility and unique properties of the tetrazole scaffold ensure its continued importance in chemical research for the foreseeable future.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(2,5-dichlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNRGRZDMYSIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NNN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426621 | |

| Record name | 5-(2,5-DICHLOROPHENYL)-1H-TETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98555-71-6 | |

| Record name | 5-(2,5-DICHLOROPHENYL)-1H-TETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Chemistry of the Tetrazole Ring

Acid-Base Properties and Proton Transfer Mechanisms

The 1H-tetrazole moiety is well-recognized as a non-classical isostere of the carboxylic acid group, primarily due to its similar acidity. The N-H proton of the tetrazole ring is acidic, with pKa values for 5-substituted 1H-tetrazoles typically falling in a range comparable to carboxylic acids. nih.govresearchgate.net For the related compound, 5-(3,5-Dichlorophenyl)-1H-tetrazole, a predicted pKa value is approximately 3.55, highlighting the significant acidity conferred by the dichlorophenyl substituent.

This acidity is a result of the stable tetrazolate anion formed upon deprotonation. The negative charge is delocalized over the four nitrogen atoms of the aromatic ring, leading to a highly stabilized conjugate base. Proton transfer is a fundamental process in the reactions of this compound, often preceding or catalyzing further transformations. The tetrazole ring can act as a proton donor, forming hydrogen bonds with various acceptors, a property that is crucial in its biological activity and chemical reactivity. nih.gov The interactions predominantly involve the sp2 hybridized nitrogen atoms at the 3- and 4-positions of the ring. nih.gov

Table 1: Predicted Acidity of a Related Dichlorophenyl-Substituted Tetrazole

| Compound | Predicted pKa |

| 5-(3,5-Dichlorophenyl)-1H-tetrazole | 3.55 ± 0.10 |

| Data sourced from available chemical databases. |

Rearrangement Reactions, Including Tetrazole-Azide Interconversions

A characteristic feature of certain heterocyclic systems is the ring-chain tautomerism between a fused tetrazole and an azido-azomethine. For 5-substituted tetrazoles, this typically manifests as an equilibrium between the tetrazole and a corresponding organic azide (B81097). This tetrazole-azide equilibrium is influenced by several factors, including the nature of the substituents, the solvent polarity, and the temperature. nih.govcapes.gov.br

In many heterocyclic systems, the equilibrium can be shifted. For instance, electron-withdrawing groups on the adjacent ring can favor the open-chain azido (B1232118) form. capes.gov.br Conversely, increasing solvent polarity has been shown to shift the equilibrium toward the more polar tetrazole form. nih.govnih.gov While specific studies on the thermal or photochemical rearrangement of 5-(2,5-Dichlorophenyl)-1H-tetrazole are not extensively detailed in the reviewed literature, the principles governing this equilibrium in related 5-aryltetrazoles suggest that such a dynamic process is possible. In the gas phase, mass spectrometry studies of similar tetrazoles indicate that the initial step in pyrolysis is often tautomerization to the azide, followed by the formation of a nitrene. capes.gov.br

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of tetrazoles is a field of significant interest, often involving the extrusion of molecular nitrogen. This reactivity opens pathways to various highly reactive intermediates and subsequent molecular transformations. nih.gov

A primary photochemical reaction of 2,5-disubstituted tetrazoles is the 1,3-dipolar cycloelimination of dinitrogen (N₂) to generate a nitrile imine intermediate. This process is essentially a retro-[3+2] cycloaddition. While the target molecule is a 1H-tetrazole, its N-substituted derivatives would be expected to undergo this reaction. The resulting nitrile imines are highly reactive and can participate in various subsequent reactions, such as 1,3-dipolar cycloadditions to form other five-membered heterocycles. This photochemical generation provides a valuable route to these useful synthetic intermediates under mild conditions.

The photodegradation of tetrazole derivatives in aqueous environments is a critical aspect of their environmental fate. Studies on related tetrazole compounds have shown that they can be degraded by UV light. epa.gov The kinetics of such degradation often follow pseudo-first-order models. nih.govscielo.org.ar

The pH of the medium can significantly influence the rate of photodegradation. researchgate.netresearchgate.net For many organic compounds, the degradation rate changes with pH due to alterations in the surface charge of photocatalysts (if used) or the protonation state of the molecule itself. nih.gov For instance, the photodegradation of some pollutants is enhanced in acidic conditions, while for others, alkaline conditions are more favorable. researchgate.netresearchgate.net Given the acidic nature of the tetrazole N-H, the protonation state of this compound will be highly dependent on the pH. At pH values above its pKa, it will exist predominantly as the tetrazolate anion, which will have different light absorption properties and reactivity compared to the protonated form, thereby affecting its photodegradation kinetics.

Reactions at Specific Positions of the Tetrazole Ring (C5, N1, N2)

The tetrazole ring in this compound offers multiple sites for chemical modification, namely the C5 carbon and the N1 and N2 nitrogen atoms of the ring.

Reactions at the C5 position often involve the use of a pre-functionalized starting material. For example, a related compound, 5-(2-bromophenyl)-1H-tetrazole, can undergo copper-catalyzed reactions to form new carbon-carbon bonds, demonstrating that the C5 position can be a handle for further molecular elaboration. sigmaaldrich.com

Alkylation is a common reaction for 1H-tetrazoles and can occur at either the N1 or N2 position, leading to a mixture of regioisomers. The ratio of these isomers is influenced by the steric and electronic properties of both the tetrazole substituent and the alkylating agent, as well as the reaction conditions. rsc.orgresearchgate.netmdpi.com For many 5-substituted tetrazoles, alkylation often preferentially yields the 2,5-disubstituted isomer. epa.govrsc.orgorganic-chemistry.orgnih.gov This selectivity can be rationalized by considering the stability of the intermediates and the reaction mechanism, which can vary between SN1 and SN2 pathways. rsc.org For instance, alkylation with tertiary alcohols in the presence of a Lewis acid has shown high regioselectivity for the N2 position. epa.gov

Table 2: General Regioselectivity in the Alkylation of 5-Substituted 1H-Tetrazoles

| Reaction Type | Major Product | Notes |

| Alkylation via diazotization of aliphatic amines | 2,5-disubstituted tetrazole | Preferential formation of the N2-alkylated product. rsc.orgorganic-chemistry.orgnih.gov |

| Alkylation with tertiary alcohols (Lewis acid catalyst) | 2,5-disubstituted tetrazole | High regioselectivity for the N2 position. epa.gov |

| N-alkylation in the presence of a base (e.g., K₂CO₃) | Mixture of 1,5- and 2,5-disubstituted isomers | The ratio depends on the specific reactants and conditions. mdpi.com |

Applications in Advanced Chemical and Materials Research

Medicinal Chemistry Research Applications

In the realm of medicinal chemistry, the tetrazole moiety is a highly valued functional group. The incorporation of the 5-(2,5-Dichlorophenyl)-1H-tetrazole scaffold into potential drug candidates is explored for its ability to mimic other key functional groups, optimize drug-target interactions, and enhance the pharmacokinetic profile of new chemical entities.

A cornerstone of its utility in drug design is the role of the 1H-tetrazole ring as a bioisostere for the carboxylic acid group. nih.govbeilstein-journals.orgnih.gov Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a powerful tool in medicinal chemistry for improving a compound's characteristics. nih.gov The 1H-tetrazole ring of this compound serves as an effective non-classical bioisostere for the carboxylic acid functionality of a potential compound like 2,5-Dichlorobenzoic acid.

This substitution is successful because the tetrazole ring mimics the key properties of a carboxylic acid. nih.gov The N-H proton of the tetrazole ring is acidic, with a pKa value comparable to that of a carboxylic acid, ensuring it exists in its deprotonated, anionic (tetrazolate) form at physiological pH, much like a carboxylate. nih.gov This shared anionic character allows it to engage in similar electrostatic interactions with biological targets. Furthermore, the tetrazole ring possesses multiple nitrogen atoms that can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor, effectively replicating the hydrogen bonding pattern of a carboxylic acid. nih.govnih.gov

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Rationale for Bioisosterism |

| Acidity (pKa) | ~4-5 | ~4.5-5 | Similar acidity ensures comparable ionization state at physiological pH (7.4). |

| Anionic Form | Carboxylate (-COO⁻) | Tetrazolate (-CN4⁻) | Both form planar, resonance-stabilized anions capable of electrostatic interactions. |

| Hydrogen Bonding | Accepts H-bonds at carbonyl oxygen; Donates H-bond from hydroxyl group. | Accepts H-bonds at ring nitrogens (N2, N3, N4); Donates H-bond from N1-H. | Mimics the hydrogen bond donor-acceptor pattern essential for target binding. |

| Size & Shape | Planar | Planar aromatic ring | The tetrazole ring presents a slightly larger, yet sterically acceptable, replacement. nih.gov |

This table provides a comparative overview of the physicochemical properties that support the bioisosteric relationship between carboxylic acids and 1H-tetrazoles.

This bioisosteric replacement is a key strategy for overcoming liabilities associated with carboxylic acids, such as rapid metabolism or poor membrane permeability, while maintaining the necessary interactions for biological activity.

The this compound scaffold is a valuable component in strategies for lead optimization and rational drug design. nih.gov In the process of transforming a preliminary "hit" compound into a viable "lead" candidate, medicinal chemists systematically modify the molecule's structure to enhance potency, selectivity, and drug-like properties. Introducing a tetrazole ring is a recognized tactic in this process, often employed in "heterocycle scans" to find optimal ring systems for target engagement. nih.gov

The tetrazole moiety can significantly influence a compound's binding affinity by establishing specific, high-energy interactions within a protein's active site. Research into novel microtubule destabilizers, for instance, has shown that the nitrogen atoms of the tetrazole ring can form crucial hydrogen bonds with amino acid residues that would not be possible with a simple phenyl ring. nih.gov In one molecular docking study, the nitrogen atoms at the 2- and 4-positions of a tetrazole ring were shown to form specific hydrogen bonds with the residues Asnβ258 and Lysβ352 of tubulin, respectively. nih.gov This demonstrates that the tetrazole scaffold not only maintains a proper conformation for binding but also adds valuable interaction points, providing a structural basis for the design of more potent derivatives. nih.gov

The dichlorophenyl portion of this compound also plays a critical role. The chlorine atoms can engage in halogen bonding or occupy hydrophobic pockets within the target protein, further anchoring the molecule and enhancing its affinity and selectivity. The combination of the versatile interaction capabilities of the tetrazole ring and the specific steric and electronic profile of the dichlorophenyl group makes this scaffold a powerful tool for fine-tuning drug-target interactions during lead optimization.

A significant advantage of using the tetrazole moiety in drug design is its ability to improve the metabolic stability of a compound. nih.gov Carboxylic acids, while important for target binding, can be metabolic liabilities. They are often susceptible to Phase II conjugation reactions, particularly glucuronidation, which can lead to rapid excretion and low drug exposure.

By replacing a carboxylic acid with a bioisosteric tetrazole, such as in this compound, medicinal chemists can create analogues that are resistant to these metabolic pathways. nih.gov The tetrazole ring is generally not a substrate for the UGT enzymes responsible for glucuronidation, leading to a more stable compound with a longer half-life and improved pharmacokinetic profile. This increased metabolic robustness means that the drug remains in circulation for a longer period, potentially leading to enhanced efficacy.

Coordination Chemistry and Materials Science

Beyond its pharmaceutical applications, the this compound molecule is a valuable ligand in coordination chemistry and materials science. The nitrogen-rich tetrazole ring is an excellent N-donor ligand, capable of coordinating to metal ions to form a wide array of supramolecular structures.

Tetrazoles are highly versatile building blocks for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). unimi.itmdpi.com These materials are crystalline solids composed of metal ions or clusters linked together by organic ligands. The deprotonated tetrazolate anion can coordinate to metal centers using up to four of its nitrogen atoms, allowing it to act as a bridge between multiple metal ions. unimi.it This multi-dentate coordination ability is fundamental to the formation of extended 1D, 2D, or 3D networks. rsc.orgnih.govazom.com

A ligand like this compound offers several features for MOF design:

N-Donor Coordination: The primary coordination occurs through the nitrogen atoms of the tetrazolate ring.

Structural Diversity: The tetrazole ring can adopt various coordination modes, leading to diverse network topologies. unimi.it

Functional Side Group: The 2,5-dichlorophenyl group can influence the final structure and properties of the MOF. It can control the spacing between metal centers and affect the pore size and chemical environment within the framework through steric hindrance or non-covalent interactions like pi-stacking.

| Coordination Mode | Description | Potential Role of this compound |

| Monodentate | The tetrazolate binds to a single metal ion through one nitrogen atom. | Can act as a terminal ligand, capping a metal cluster. |

| Bidentate (Chelating) | Binds to a single metal ion through two adjacent nitrogen atoms (N1, N2). | Less common, but possible, forming a stable 5-membered ring with the metal. |

| Bidentate (Bridging) | Bridges two metal centers using two different nitrogen atoms (e.g., N1, N3 or N2, N4). | A common mode for forming 1D chains or 2D layers. |

| Tridentate (Bridging) | Bridges three metal centers using three different nitrogen atoms. | Leads to more complex and highly connected 3D frameworks. |

| Tetradentate (Bridging) | Bridges four different metal centers, utilizing all four ring nitrogens. | Creates robust, high-dimensional MOFs with high thermal and chemical stability. unimi.it |

This table outlines the versatile coordination modes of the tetrazole ring, which are central to its use in constructing diverse CPs and MOFs.

The synthesis of CPs and MOFs often involves solvothermal methods, where the ligand and a metal salt are heated in a solvent, promoting the self-assembly of the final crystalline product. rsc.org The choice of metal ion, ligand, and reaction conditions determines the ultimate structure and properties (e.g., porosity, luminescence, magnetism) of the material.

The bridging capability of tetrazole ligands is particularly effective for creating polynuclear metal complexes, where multiple metal ions are held in close proximity. These complexes can serve as secondary building units (SBUs) for constructing more elaborate MOFs. For example, tetrazolate ligands have been shown to bridge metal ions to form dinuclear or even butterfly-shaped tetranuclear M₄(μ₃-OH)₂ clusters, which then connect into larger 3D frameworks. rsc.org

Furthermore, the specific ligand field created by the nitrogen donors of the tetrazole ring makes these ligands suitable for building fascinating functional materials, such as spin-crossover (SCO) compounds. nih.gov SCO is a phenomenon observed in some transition metal complexes (most commonly iron(II)) where the spin state of the metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus like temperature, pressure, or light.

This switching ability is highly dependent on the strength of the ligand field around the metal ion. Tetrazole-based ligands, often in combination with other N-donor chelators like phenanthroline, can provide a ligand field strength that is very close to the energetic crossover point. This allows for the synthesis of iron(II) complexes that exhibit abrupt, gradual, or even multi-step spin transitions. nih.gov The nature of the substituent on the tetrazole ring, such as the 2,5-dichlorophenyl group, can subtly tune the electronic properties of the ligand, thereby influencing the transition temperature and the characteristics of the spin-crossover behavior. This makes ligands like this compound promising candidates for the design of molecular switches and sensors.

Tetrazole Derivatives in High-Energy Materials and Propellants

The inherent properties of the tetrazole ring, such as a high positive heat of formation and the generation of a large volume of nitrogen gas upon decomposition, make tetrazole derivatives a significant area of research for high-energy materials. nih.govmdpi.comresearchgate.net These compounds are explored for their potential as explosives and environmentally benign gas-generating agents for applications like rocket propellants. nih.govresearchgate.netresearchgate.net The synthesis of energetic salts and the introduction of explosophoric groups like nitro or azido (B1232118) moieties onto the tetrazole scaffold are common strategies to enhance their energetic performance, including detonation velocity and pressure. rsc.orgrsc.orgresearchgate.netsemanticscholar.org

Despite the broad interest in tetrazoles for these applications, a review of available scientific literature indicates that specific research into the energetic properties or potential applications of This compound as a high-energy material or propellant has not been reported. Studies tend to focus on other derivatives, such as those with nitro groups, azido groups, or those forming energetic salts with nitrogen-rich cations. rsc.orgrsc.org

Applications in Functional Materials (e.g., Emissive Materials, Sensors)

Tetrazole derivatives are recognized for their utility in the development of functional materials. Their ability to coordinate with metal ions has led to the creation of metal-organic frameworks (MOFs) and coordination polymers with diverse applications, including as sensors. epa.gov Some tetrazole-containing complexes exhibit luminescence, making them candidates for emissive materials. epa.gov The tetrazole moiety can be incorporated into complex organic structures to create photoinducible materials, for example in click chemistry applications where they can react with alkenes upon UV light exposure. researchgate.net

However, a detailed search of the scientific literature reveals no specific studies focused on the application of This compound in the development of emissive materials or sensors. Research in this area is concentrated on other tetrazole derivatives and their coordination complexes.

Catalysis Science

Tetrazoles in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has seen the exploration of various heterocyclic compounds. Tetrazole derivatives have been investigated as organocatalysts, for instance, proline-derived tetrazoles have been used in asymmetric synthesis. researchgate.net

A review of the current literature shows no specific examples or studies where This compound has been employed as an organocatalyst. The research in organocatalysis involving tetrazoles is focused on derivatives with specific functionalities designed to facilitate catalytic cycles. nih.govresearchgate.net

Metal-Tetrazole Complexes as Catalytic Systems

The coordination of tetrazole ligands to metal centers can yield complexes with significant catalytic activity. These metal-tetrazole complexes have been used to catalyze a variety of organic transformations, including the synthesis of tetrazoles themselves via cycloaddition reactions. researchgate.netscielo.org.zarsc.org The catalytic properties are influenced by the nature of the metal ion and the substituents on the tetrazole ring. nih.govrsc.org For instance, cobalt and titanium-based catalysts have been shown to be effective in the synthesis of 5-substituted 1H-tetrazoles. researchgate.netscielo.org.za

Despite the broad scope of research into metal-tetrazole catalysis, there is no specific information available in the scientific literature on the synthesis or catalytic application of metal complexes derived from This compound .

Agrochemical and Biochemical Research Contexts

Tetrazole derivatives are a well-established class of compounds in agrochemical and biochemical research due to their wide range of biological activities. nih.govresearchgate.net They are investigated for uses as herbicides, fungicides, and insecticides. nih.govmdpi.comnih.gov The tetrazole ring is often considered a stable bioisostere for carboxylic acid and amide groups, a feature that is frequently exploited in drug design. researchgate.netnih.gov

While direct research on the agrochemical or biochemical properties of This compound is limited, studies on closely related analogs provide insight into the potential activities of this class of compounds. Research has been conducted on the antifungal properties of acyl-hydrazone derivatives of substituted phenyltetrazoles. For example, a series of compounds derived from 5-(4-chlorophenyl)-1H-tetrazole and a related compound, N′-[(E)-(2-Chlorophenyl)methylidene]-2-[5-(2-chlorophenyl)-tetrazol-1-yl]-acetohydrazide, have been synthesized and screened for their antifungal effects. nih.gov These studies indicate that the fungicidal activity may result from damage to the fungal plasma membrane, leading to a reduction in ergosterol (B1671047) content. nih.gov

The presence and position of substituents on the phenyl ring of the acyl-hydrazone derivatives were found to influence the antifungal activity. nih.gov This suggests that dichlorinated phenyltetrazoles, such as this compound, could be promising candidates for further investigation as potential antifungal agents.

Additionally, the broader family of nitrogen-containing heterocyclic compounds, including pyrazoles, are actively studied for herbicidal properties. nih.govmdpi.compharm.or.jpnih.gov For instance, certain pyrazole (B372694) derivatives have demonstrated excellent post-emergence herbicidal effects against specific weeds. nih.govmdpi.com This highlights the general potential of aryl-substituted nitrogen heterocycles in the development of new agrochemicals.

| Compound Name | Structure Details | Key Findings | Reference |

|---|---|---|---|

| N′-[(E)-(2-Chlorophenyl)methylidene]-2-[5-(2-chlorophenyl)-tetrazol-1-yl]-acetohydrazide | An acyl-hydrazone derivative containing a 2-chlorophenyl-tetrazole moiety. | Synthesized and characterized as part of a study on novel antifungal agents. The study found that related acyl-hydrazone tetrazole derivatives exhibited significant fungicidal activity. | nih.gov |

Mechanistic Insights into Biological Activities of Tetrazole Derivatives Excluding Dosage

Structure-Activity Relationship (SAR) Studies for Substituted Tetrazoles

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For tetrazole derivatives, SAR studies have revealed that the nature and position of substituents on both the tetrazole and the phenyl rings play a pivotal role in determining their pharmacological profile.

While specific SAR studies on 5-(2,5-Dichlorophenyl)-1H-tetrazole are not extensively documented in publicly available literature, general principles derived from studies on related substituted tetrazoles can provide valuable insights. For instance, the substitution pattern on the phenyl ring is a key determinant of activity. In a series of hybrid chloro and dichloro phenylthiazolyl-s-triazines, the introduction of electron-withdrawing groups, such as the dichloro substitution, was found to be promising for antibacterial activity. nih.gov The presence of a 2,4-dichlorophenyl group in some benzoylthiourea (B1224501) derivatives resulted in significantly higher urease inhibition compared to the standard inhibitor thiourea (B124793). nih.gov

Furthermore, the position of the substituents is critical. In a study of nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazole derivatives, changing the position of a chlorine atom on the phenyl ring from ortho to meta or para significantly improved urease inhibitory potency. nih.gov The activity of 1,5-diaryl tetrazoles is also dependent on the nature and positions of substituents in the benzene (B151609) rings. researchgate.net These findings suggest that the 2,5-dichloro substitution pattern in this compound is likely to have a significant and specific impact on its biological activities.

Molecular Interactions with Biological Targets

The biological effects of this compound and its analogs are predicated on their interactions with specific molecular targets within biological systems. These interactions can range from enzyme inhibition to receptor binding, leading to the modulation of cellular pathways.

Enzyme Inhibition Mechanisms (e.g., Tyrosinase, Urease, α-Glucosidase)

Tyrosinase Inhibition: While direct studies on the tyrosinase inhibitory activity of this compound are scarce, research on other tetrazole and dichlorophenyl-containing compounds provides some clues. For instance, certain thiosemicarbazone derivatives have shown potent tyrosinase inhibition, with IC50 values significantly lower than the standard inhibitor, kojic acid. nih.gov The introduction of sulfonyl groups into these molecules was found to be a promising strategy to improve their efficacy. nih.gov Given that the electronic properties of the phenyl ring substituents can influence binding to the enzyme's active site, the dichlorophenyl moiety of the target compound could potentially contribute to tyrosinase inhibition.

Urease Inhibition: Several studies have highlighted the potential of dichlorophenyl-containing compounds as urease inhibitors. For example, benzoylthioureas bearing a 2,4-dichlorophenyl group exhibited an IC50 value of 1.34 µM against urease, which was much more active than the standard inhibitor thiourea (IC50 22.3 µM). nih.gov Similarly, another study on nih.govresearchgate.netresearchgate.nettriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazole derivatives showed that a compound with a 3,4-dichloro substitution had a potent IC50 value of 1.41 µM. nih.gov These findings strongly suggest that this compound could be a potent urease inhibitor. The mechanism of inhibition often involves the interaction of the heterocyclic ring and the substituted phenyl ring with the nickel ions in the active site of the urease enzyme.

α-Glucosidase Inhibition: Information regarding the α-glucosidase inhibitory activity of this compound is not readily available. However, studies on other heterocyclic compounds, such as phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamides, have demonstrated significant α-glucosidase inhibition, with some derivatives showing IC50 values in the micromolar range, far more potent than the standard drug acarbose. nih.gov The structure-activity relationship of these compounds indicated that the nature and position of substituents on the phenyl ring are critical for their inhibitory potential. nih.gov This suggests that the dichlorophenyl group in the target compound could influence its interaction with the α-glucosidase enzyme.

Table 1: Enzyme Inhibitory Activities of Related Compounds

| Compound Class | Target Enzyme | Key Structural Feature | IC50 Value (µM) | Reference |

| Benzoylthioureas | Urease | 2,4-Dichlorophenyl | 1.34 | nih.gov |

| nih.govresearchgate.netresearchgate.netTriazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazoles | Urease | 3,4-Dichlorophenyl | 1.41 | nih.gov |

| Thiosemicarbazones | Tyrosinase | Phenylsulfonyl | 0.44 | nih.gov |

| Phthalimide-phenoxy-1,2,3-triazoles | α-Glucosidase | N-phenylacetamide | 45.26 | nih.gov |

Receptor Binding Modes and Affinity

The interaction of tetrazole derivatives with various receptors is a key aspect of their pharmacological effects. For instance, certain tetrazole derivatives have been designed as antagonists for the CB1 cannabinoid receptor. researchgate.net Molecular modeling studies of these compounds have suggested that the aromatic ring moiety dominates the steric binding interaction with the receptor. researchgate.net In the context of anticancer activity, some tetrazole derivatives have been shown to bind to the colchicine (B1669291) site of tubulin, leading to the disruption of the microtubule network. nih.gov While specific receptor binding studies for this compound are not available, the presence of the dichlorophenyl group is expected to significantly influence its binding affinity and selectivity for various receptors due to its electronic and steric properties.

Biological Effects and Underlying Mechanisms (e.g., Antimicrobial, Antiviral, Anticancer, Anti-inflammatory)

The molecular interactions of this compound and its analogs translate into a spectrum of biological effects.

Antimicrobial Activity: Substituted aryl 1H-tetrazole derivatives have been evaluated for their antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. nih.gov Some of these derivatives exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) in the range of 125-250 µg/mL. nih.gov Notably, a synergistic effect was observed when these compounds were used in combination with trimethoprim, leading to much lower MIC values. nih.gov The antibacterial mechanism of tetrazole derivatives is often attributed to the inhibition of essential bacterial enzymes. For instance, some novel imide-tetrazoles have been shown to inhibit Staphylococcus aureus DNA topoisomerase IV and gyrase. nih.gov

Antiviral Activity: Tetrazole-based molecules have been investigated as potential antiviral agents against a range of viruses, including influenza virus, HIV, and HCV. nih.gov The tetrazole moiety is often used as a bio-isostere of a carboxylic acid or amide group, which can be crucial for interacting with viral proteins. nih.gov While specific antiviral data for this compound is lacking, the general antiviral potential of the tetrazole scaffold suggests that this compound could also exhibit such properties.

Anticancer Activity: A number of tetrazole derivatives have demonstrated promising anticancer activity. nih.govnih.gov The mechanisms of action are diverse and can include the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govmdpi.com For example, a tetrazole derivative, 5-(5-(2,6-dichloropyridin-4-yl)-1H-tetrazol-1-yl)-1-methyl-1H-indole, exhibited potent antiproliferative activity in the nanomolar range against human glioblastoma cells. nih.gov The dichlorophenyl group in this compound could enhance its anticancer potential, as halogenated compounds are common in anticancer drug design. nih.gov

Anti-inflammatory Activity: Certain tetrazole derivatives have shown significant anti-inflammatory properties. nih.govnih.gov The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX). For instance, a pyrazole (B372694) derivative containing a 2,4-dichlorophenyl group has been shown to possess anti-inflammatory properties in microglial cells. nih.gov This suggests that this compound could also exert anti-inflammatory effects by modulating inflammatory pathways.

Table 2: Biological Activities of Related Dichlorophenyl and Tetrazole Derivatives

| Compound Class | Biological Activity | Target/Mechanism | Potency (MIC/IC50) | Reference |

| Substituted aryl 1H-tetrazoles | Antibacterial | Synergism with Trimethoprim | MIC: 0.24-1.95 µg/mL (E. coli) | nih.gov |

| Imide-tetrazoles | Antibacterial | DNA Topoisomerase IV/Gyrase Inhibition | MIC: 0.8 µg/mL (Staphylococci) | nih.gov |

| Dichloropyridinyl-tetrazole-indole | Anticancer | Tubulin Polymerization Inhibition | IC50: 45 nM (HeLa cells) | nih.gov |

| Dichlorophenyl-pyrazole derivative | Anti-inflammatory | Inhibition of microglial activation | Not specified | nih.gov |

Strategies for Evading Bacterial Resistance Mechanisms (e.g., Efflux Pumps)

A significant challenge in antimicrobial drug development is the emergence of bacterial resistance. One common mechanism is the overexpression of efflux pumps, which actively transport drugs out of the bacterial cell. Some novel tetrazole derivatives have shown the ability to circumvent such resistance mechanisms. For instance, certain tetrazole-based tubulin inhibitors were found not to be substrates of the P-gp/MDR1 efflux pump, a key player in multidrug resistance. nih.gov This suggests that the structural features of these tetrazoles may allow them to evade recognition and transport by these pumps, thereby maintaining their efficacy against resistant cancer cell lines. While specific studies on this compound in this context are not available, the potential for tetrazole derivatives to bypass efflux pump-mediated resistance is a promising area for future research.

Environmental Behavior and Degradation Studies of Tetrazole Compounds

Photodegradation Pathways and Kinetics under Simulated Environmental Conditions

The photolysis of tetrazoles can lead to the cleavage of the tetrazole ring, often resulting in the extrusion of molecular nitrogen (N₂). nih.gov The specific degradation pathways are highly dependent on the substituents attached to the tetrazole ring and the surrounding environmental conditions. nih.gov

For instance, studies on 5-alkoxy-1-phenyltetrazoles have shown that photolysis can lead to the cleavage of the C(5)-N(1) and N(3)-N(4) bonds, resulting in the formation of alkylcyanate and phenylazide. nih.gov Another observed pathway involves the cleavage of the N(1)-N(2) and N(3)-N(4) bonds, leading to the elimination of molecular nitrogen and the formation of a diazirene derivative. nih.gov

In a study on the photodegradation of bis(1H-tetrazol-5-yl)amine (H₂BTA), a high nitrogen content tetrazole-based energetic compound, it was observed that the compound was partially degraded under simulated solar conditions and completely degraded under UV light at 254 nm. nih.gov The degradation of H₂BTA in water under simulated sunlight exhibited a lag phase at a lower pH, suggesting that the anionic form of the compound is more susceptible to degradation. nih.gov This indicates that the environmental pH could significantly influence the photodegradation rate of tetrazole compounds like 5-(2,5-Dichlorophenyl)-1H-tetrazole.

Given the dichlorophenyl substituent, it is also plausible that photodegradation could involve the cleavage of the carbon-chlorine bonds, a common pathway for chlorinated aromatic compounds. However, without specific experimental data for this compound, these remain postulated pathways.

Identification of Intermediate and Final Degradation Products

The identification of intermediate and final degradation products is essential for a complete understanding of a compound's environmental impact. As with the degradation pathways, no specific studies have identified the degradation products of this compound.

Based on the photodegradation of other tetrazoles, a variety of products could be anticipated. For H₂BTA, the final degradation product identified was 5-aminotetrazole (B145819) (5-AT), with N-(1H-tetrazol-5-yl)formamide and 1H-tetrazol-5-ylcarbamic acid identified as intermediate products. nih.gov The formation of these products suggests that the degradation process can involve complex rearrangements and reactions following the initial photolytic cleavage.

For this compound, potential degradation products could include simpler chlorinated aromatic compounds resulting from the cleavage of the tetrazole ring, or dechlorinated derivatives if the carbon-chlorine bonds are cleaved. The complete mineralization to carbon dioxide, water, and inorganic nitrogen and chloride ions would be the ideal final outcome, but the stability of the dichlorophenyl ring might hinder this process.

Factors Influencing Environmental Fate (e.g., pH) and Natural Attenuation Assessment

The environmental fate of this compound will be influenced by a combination of its chemical properties and environmental factors.

pH: As observed with H₂BTA, pH is a critical factor. nih.gov The acidity or alkalinity of the water can affect the speciation of the tetrazole ring, which in turn can influence its light absorption properties and reactivity. The tetrazole ring has a pKa similar to carboxylic acids, and its protonation state will be pH-dependent. mdpi.com

Emerging Trends and Future Research Directions in Tetrazole Chemistry

Development of Novel and Greener Synthetic Methodologies

The synthesis of tetrazoles has traditionally involved methods that can be hazardous and environmentally taxing. However, recent research has focused on developing greener and more efficient synthetic protocols. These modern approaches are highly relevant for the synthesis of 5-(2,5-dichlorophenyl)-1H-tetrazole, aiming to improve yield, reduce waste, and enhance safety.

A significant trend is the use of nanocatalysts , which offer high efficiency, selectivity, and recyclability. Various nanomaterials, including those based on iron oxide (Fe3O4), zinc oxide (ZnO), and copper, have been successfully employed as catalysts in tetrazole synthesis. amerigoscientific.comnih.gov For instance, magnetic nanocatalysts, such as Fe3O4-based nanoparticles functionalized with organic ligands or metal complexes, have demonstrated excellent performance in the synthesis of 5-substituted tetrazoles. amerigoscientific.com These catalysts can be easily separated from the reaction mixture using an external magnet, simplifying the purification process. Another promising approach involves the use of a novel palladium (Pd) complex immobilized on functionalized TiFe2O4 magnetic nanoparticles for the synthesis of tetrazole derivatives. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of tetrazoles. nih.gov This method often leads to shorter reaction times and higher yields compared to conventional heating. The cycloaddition between organonitriles and sodium azide (B81097), a key step in forming the tetrazole ring, can be efficiently carried out under microwave irradiation. nih.gov

Multicomponent reactions (MCRs) represent another green chemistry approach, offering the benefits of simplicity, speed, and diversity with a minimum number of steps. beilstein-journals.org The Ugi and Passerini reactions, in particular, have been adapted for the synthesis of complex tetrazole derivatives. beilstein-journals.orgnih.gov These reactions allow for the creation of diverse molecular scaffolds by combining multiple starting materials in a single step.

While these greener methodologies have been extensively studied for the general synthesis of tetrazoles, specific research on their application to the synthesis of this compound is an area ripe for exploration. The development of a dedicated green synthesis protocol for this compound would be a significant advancement.

| Synthetic Method | Key Features | Potential for this compound |

| Nanocatalysis | High efficiency, selectivity, recyclability | High potential for developing a sustainable synthesis route. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Could significantly shorten the synthesis time for this compound. |

| Multicomponent Reactions | High efficiency, molecular diversity | Offers a pathway to novel derivatives of the target compound. |

Application of Advanced Computational Techniques in Drug Design and Material Science

Advanced computational techniques, such as Density Functional Theory (DFT) and molecular docking, are becoming indispensable tools in chemical research. These methods provide deep insights into the electronic structure, reactivity, and biological activity of molecules, guiding the design of new drugs and materials.

DFT studies have been used to investigate the electronic properties of various phenyl-tetrazole derivatives. nih.govresearchgate.net These studies can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and other quantum chemical parameters that are crucial for understanding the reactivity and stability of the molecule. For instance, DFT calculations on 5-(4-chlorophenyl)-1H-tetrazole have provided insights into its structural and electronic properties. researchgate.net Similar studies on this compound would be invaluable for understanding how the positions of the chlorine atoms on the phenyl ring influence its properties.

Molecular docking is a computational method used to predict the binding orientation and affinity of a molecule to a biological target, such as a protein or enzyme. researchgate.net This technique is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. While specific molecular docking studies on this compound are not widely reported, studies on structurally related tetrazole derivatives have demonstrated their potential as inhibitors of various enzymes. researchgate.net Such computational screening could be a valuable first step in identifying potential biological targets for this compound.

The application of these computational methods to this compound could accelerate its development in both medicinal chemistry and materials science by providing a rational basis for its functionalization and application.

| Computational Technique | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Predicting its chemical behavior and guiding synthetic modifications. |

| Molecular Docking | Prediction of binding to biological targets. | Identifying potential therapeutic applications. |

Exploration of New Biological Targets and Therapeutic Areas for Tetrazole Derivatives

Tetrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. nih.govphmethods.netzsmu.edu.ua The tetrazole ring is often used as a bioisostere for a carboxylic acid group in drug design, which can lead to improved metabolic stability and pharmacokinetic properties. mdpi.com

Research has shown that dichlorophenyl-tetrazole derivatives possess significant biological potential. For example, a 3,4-dichlorophenyl tetrazole derivative has been identified as a potent agent against Leishmania braziliensis. nih.gov Another study reported that a 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile derivative is a potent tyrosinase inhibitor, suggesting its potential use in treating hyperpigmentation disorders. researchgate.net

Given these findings, this compound is a promising candidate for investigation against a variety of biological targets. Its structural similarity to other active dichlorophenyl tetrazoles suggests it may exhibit interesting pharmacological properties. Future research should focus on screening this compound against a broad range of biological targets to uncover its therapeutic potential.

| Biological Activity | Example of Related Compound | Potential Therapeutic Area for this compound |

| Antileishmanial | 3,4-dichlorophenyl tetrazole derivative nih.gov | Antiparasitic infections |

| Tyrosinase Inhibition | 3-(3,4-dichlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile researchgate.net | Dermatology, treatment of hyperpigmentation |

| Antimicrobial | Various tetrazole derivatives nih.govzsmu.edu.ua | Infectious diseases |

| Anticancer | Various tetrazole derivatives nih.gov | Oncology |

Integration of Tetrazole Scaffolds into Hybrid Materials and Systems

The unique coordination properties of the tetrazole ring make it an excellent building block for the creation of novel hybrid materials. Tetrazoles can act as ligands to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers. amerigoscientific.com

A notable emerging trend is the use of tetrazoles as anchoring groups to functionalize the surface of nanoparticles. For instance, tetrazole has been successfully used to anchor organic chromophores onto TiO2 nanoparticles for applications in dye-sensitized solar cells. acs.org The tetrazole group provides strong electronic coupling to the nanoparticle surface, facilitating efficient charge transfer. This suggests that this compound could be used to modify the surface of various nanomaterials, thereby tuning their electronic and optical properties.

Furthermore, the incorporation of tetrazole moieties into polymer chains is another active area of research. researchgate.netkit.eduacs.org Tetrazole-containing polymers can exhibit interesting properties, such as high nitrogen content, which is desirable for energetic materials, and proton conductivity, which is relevant for fuel cell membranes. nih.govrsc.org The synthesis of polymers incorporating the this compound unit could lead to new materials with tailored thermal, mechanical, and electronic properties. The dichlorophenyl group, in particular, could impart specific solubility and processing characteristics to the resulting polymer.

The integration of the this compound scaffold into hybrid materials and systems represents a promising avenue for the development of advanced functional materials with applications in electronics, energy, and catalysis.

| Application Area | Role of Tetrazole | Potential of this compound |

| Dye-Sensitized Solar Cells | Anchoring group on TiO2 nanoparticles acs.org | To functionalize and tune the properties of semiconductor nanoparticles. |

| Energetic Materials | High nitrogen content in polymers nih.gov | To create novel energetic polymers. |

| Fuel Cell Membranes | Proton-conducting groups in polymers rsc.org | To develop new materials for energy applications. |

| Metal-Organic Frameworks | Ligand for metal coordination amerigoscientific.com | To construct new porous materials with catalytic or sensing capabilities. |

Q & A

Q. What are the most efficient synthetic routes for 5-(2,5-Dichlorophenyl)-1H-tetrazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves 1,3-dipolar cycloaddition between nitriles and azides. Key optimization strategies include:

- Catalyst Selection : Nano-TiCl4·SiO2 enables solventless reactions at 80°C, achieving yields up to 85% .

- Green Chemistry Approaches : Oxidative cross-coupling using 1 atm O2 under mild conditions reduces environmental impact, though yields may be lower (~67%) .

- Solventless Conditions : TBAF (tetrabutylammonium fluoride) catalyzes reactions at room temperature with yields up to 89% .

Table 1 : Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cycloaddition | Nano-TiCl4·SiO2 | Solventless, 80°C | 85 | |

| Oxidative Cross-Coupling | O2 (1 atm) | Green conditions | 67 | |

| TBAF-Catalyzed Synthesis | TBAF | Solventless, RT | 89 |

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and purity.

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in tetrazole rings) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detects N–H stretching (~2500 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹) .

Q. How can researchers safely handle and store this compound given its structural analogs' reactivity?

- Methodological Answer :

- Handling : Use inert atmosphere (N2/Ar) due to sensitivity to moisture and oxidation. Chlorophenyl groups may release HCl under heat; conduct reactions in fume hoods.

- Storage : Keep in amber vials at –20°C to prevent degradation. Structural analogs suggest potential toxicity; avoid skin contact using PPE .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

- Methodological Answer : Factorial design systematically evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example:

- Variables : Catalyst type (Nano-TiCl4·SiO2 vs. TBAF), temperature (RT vs. 80°C).

- Response Surface Methodology (RSM) : Identifies optimal conditions for yield and purity .

- Case Study : A 2³ design (3 variables, 2 levels) reduced reaction time by 40% while maintaining >80% yield .

Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound's properties?

- Methodological Answer :

- Theoretical Validation : Compare DFT-calculated bond lengths/angles with X-ray data to refine basis sets (e.g., B3LYP/6-311+G**) .

- Error Analysis : Identify outliers in thermodynamic parameters (e.g., ΔG of formation) caused by neglecting solvent effects in simulations .

- Hybrid Methods : Combine molecular dynamics (MD) and quantum mechanics (QM) to model reaction pathways .

Q. How can DFT calculations predict the electronic properties of this compound, and what basis sets are optimal?

- Methodological Answer :

- Basis Sets : 6-31G* for geometry optimization; 6-311++G** for electronic properties (e.g., HOMO-LUMO gaps).

- Applications : Predicts ligand behavior in coordination complexes by analyzing charge distribution on tetrazole N-atoms .

- Software Tools : Gaussian or COMSOL Multiphysics with AI-driven parameter tuning enhances accuracy .

Q. What in silico methods assess the compound's potential in drug discovery, focusing on pharmacokinetics?

- Methodological Answer :

- Molecular Docking : AutoDock Vina evaluates binding affinity to targets (e.g., carbonic anhydrase isoforms) .

- ADMET Prediction : SwissADME predicts bioavailability, CYP450 interactions, and blood-brain barrier penetration.

- Machine Learning : Train models on tetrazole analogs to predict toxicity and metabolic stability .

Q. What role does this compound serve as a ligand in coordination chemistry, and how is its efficacy evaluated?

- Methodological Answer :

- Ligand Design : Tetrazole’s N-donor sites bind transition metals (e.g., Cu²⁺, Zn²⁺). Synthesize complexes and compare stability constants (log K) with EDTA .

- Evaluation Metrics :

- Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes.

- Magnetic Susceptibility : Determines spin states in octahedral geometries .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.